molecular formula C19H17BrClN3O2S B11215085 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide

Cat. No.: B11215085
M. Wt: 466.8 g/mol
InChI Key: VLACUSMOOQCLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative characterized by a 6-bromo substitution on the quinazolinone core, a 2-sulfanylidene (C=S) group at position 2, and a butanamide side chain terminating in a 4-chlorobenzyl group. Quinazolinones are known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The bromo and chloro substituents likely enhance electrophilic interactions with biological targets, while the sulfanylidene group may contribute to hydrogen bonding or metal coordination .

Properties

Molecular Formula

C19H17BrClN3O2S

Molecular Weight

466.8 g/mol

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide

InChI

InChI=1S/C19H17BrClN3O2S/c20-13-5-8-16-15(10-13)18(26)24(19(27)23-16)9-1-2-17(25)22-11-12-3-6-14(21)7-4-12/h3-8,10H,1-2,9,11H2,(H,22,25)(H,23,27)

InChI Key

VLACUSMOOQCLID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinazolinone core, followed by the introduction of the bromo and sulfanylidene groups. The final step involves the attachment of the butanamide side chain through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution of the bromo group can yield a variety of substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity, while the butanamide side chain can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Insights :

  • The 4-chlorobenzyl group contrasts with the 2-methoxybenzyl substituent in , where the electron-withdrawing Cl vs. electron-donating OCH₃ may influence solubility and receptor interactions.

Physicochemical Properties

Comparative data on melting points, solubility, and spectroscopic features:

Compound / Source Melting Point (°C) ¹H-NMR (Key Signals, δ/ppm) ¹³C-NMR (Key Signals, δ/ppm) Mass (m/z)
Target Compound Not reported Expected: ~7.4–8.1 (quinazolinone H), 4.3 (CH₂ linker) ~161 (C=O), 150 (N-C=N), 144 (C-S) ~495–500 (M⁺)
1d 211–212 7.4 (NH₂), 7.48–8.14 (quinazolinone H), 6.5 (ethenyl) 161.1 (C=O), 147.2 (C-Br), 144.6 (C=C) Not reported
1x >350 11.44 (NH), 7.74 (styryl H), 6.39 (NH₂) 159.41 (C=O), 134.47 (C-Cl), 153.64 529.7 (M⁺)
2-Methoxybenzyl analog Not reported Not reported Not reported Not reported

Key Observations :

  • The higher melting point of 1x (>350°C vs. 211°C for 1d) suggests stronger intermolecular forces (e.g., hydrogen bonding via sulfonamide vs. sulfanylidene) .
  • The target compound’s chlorobenzyl group may reduce solubility compared to methoxy-substituted analogs .

Biological Activity

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide is a synthetic derivative of quinazolinone, notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a quinazoline core with several functional groups:

  • Bromo group : Enhances reactivity and may influence biological interactions.
  • Thioamide group : Potentially increases binding affinity to biological targets.
  • Chlorophenyl moiety : May enhance lipophilicity and biological activity.

The molecular formula is C18H19BrN4O2SC_{18}H_{19}BrN_{4}O_{2}S with a molecular weight of approximately 442.37 g/mol .

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. The presence of the bromo and thioamide groups in this compound may enhance its ability to inhibit cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in various cancer cell lines through modulation of signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Quinazoline derivatives are known to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Preliminary studies indicate that this compound may reduce inflammation markers in vitro .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against a range of bacteria and fungi. The unique structure of this compound, particularly the presence of sulfur and bromine, may contribute to its effectiveness against resistant strains .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The thioamide group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The quinazoline core is known for its ability to bind to various receptors, modulating their activity and affecting downstream signaling pathways.

Case Studies

  • Anticancer Efficacy : In a study evaluating the effects of similar quinazoline derivatives on breast cancer cells, compounds showed IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Inflammation Reduction : Another study reported that related compounds significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory potential .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant bacterial strains .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-(4-Oxoquinazolin-2-yl)-N-(phenyl)butanamideSimilar quinazoline coreAnticancer activity
2-(6-Bromoquinazolin-4(3H)-one)Quinazoline with bromineAntimicrobial properties
1-(4-Chlorophenyl)-3-methylbutanamideAliphatic amide with chlorophenylAnti-inflammatory effects

The unique combination of substituents in This compound sets it apart from these similar compounds, potentially conferring distinct biological properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.